4,6-dichloro-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine
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Overview
Description
4,6-Dichloro-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine is a heterocyclic compound that contains both benzoxazole and aniline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine typically involves the reaction of 4-fluoroaniline with 4,6-dichloro-2-aminophenol under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the benzoxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoxazoles, while oxidation can produce quinones.
Scientific Research Applications
4,6-Dichloro-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent.
Material Science: The compound is studied for its optical properties and potential use in organic electronics.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 4,6-dichloro-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-2-(4-fluorophenyl)pyrimidine
- 4,6-Dichloro-2-(4-fluorophenyl)quinazoline
Uniqueness
4,6-Dichloro-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine is unique due to its benzoxazole ring, which imparts distinct chemical and physical properties compared to similar compounds like pyrimidines and quinazolines. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C13H7Cl2FN2O |
---|---|
Molecular Weight |
297.11 g/mol |
IUPAC Name |
4,6-dichloro-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C13H7Cl2FN2O/c14-8-5-9-12(10(15)11(8)17)18-13(19-9)6-1-3-7(16)4-2-6/h1-5H,17H2 |
InChI Key |
MLYFCNFBPWKGKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C(=C(C=C3O2)Cl)N)Cl)F |
Origin of Product |
United States |
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